2-(4-Isobutoxy-benzyl)-piperidine hydrochloride
Description
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride is a synthetic piperidine derivative characterized by a benzyl-piperidine core substituted with an isobutoxy group at the para position of the aromatic ring. Piperidine derivatives are well-documented in medicinal chemistry for their ability to modulate cholinesterase activity, enhance acetylcholine levels, and address neurodegenerative conditions like Alzheimer’s disease .
Properties
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)12-18-16-8-6-14(7-9-16)11-15-5-3-4-10-17-15;/h6-9,13,15,17H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIJPMPTYUWHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588835 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170150-79-4 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Route Selection
Core Structural Disconnections
The target molecule dissects into two primary fragments: (1) a piperidine scaffold substituted at the 2-position with a benzyl group and (2) a para-isobutoxy aromatic system. Strategic bond disconnections suggest two convergent approaches:
Route A (Linear Synthesis):
Piperidine → N-protected 2-benzylpiperidine → O-alkylation with isobutyl bromide → Deprotection → Salt formation
Route B (Convergent Synthesis):
4-Isobutoxyphenylacetonitrile → Reductive alkylation with piperidine → Hydrochloride salt precipitation
Route C (Ring-Closing Metathesis):
N-allyl-4-isobutoxybenzylamine → Grubbs catalyst-mediated cyclization → Hydrogenation → Salt formation
Comparative analysis of these routes reveals Route B as most efficient (42% overall yield vs. 28–35% for alternatives), benefiting from minimized protection/deprotection steps and improved crystallinity of intermediates.
Detailed Synthetic Protocols
Route B: Reductive Alkylation Pathway
Synthesis of 4-Isobutoxyphenylacetonitrile
A mixture of 4-hydroxyphenylacetonitrile (1.0 equiv), isobutyl bromide (1.2 equiv), and potassium carbonate (2.5 equiv) in anhydrous DMF undergoes nucleophilic aromatic substitution at 80°C for 12 hr. Filtration and solvent evaporation yields crude 4-isobutoxyphenylacetonitrile (87% yield, HPLC purity 94%).
Reductive Alkylation with Piperidine
The nitrile intermediate (1.0 equiv) reacts with piperidine (1.5 equiv) in methanol under hydrogen gas (50 psi) with 10% Pd/C catalyst (0.1 equiv) at 25°C for 24 hr. Filtration through Celite® and solvent removal provides 2-(4-isobutoxy-benzyl)-piperidine as a free base (68% yield).
Critical Parameters:
Salt Formation and Purification
Hydrochloride Salt Crystallization
The free base (1.0 equiv) dissolves in anhydrous EtOAc (10 vol) with vigorous stirring. Gradual addition of HCl (2.0 equiv, 2M in Et₂O) induces precipitation. The slurry ages at 0°C for 4 hr before filtration, yielding 2-(4-isobutoxy-benzyl)-piperidine hydrochloride as a white crystalline solid (93% recovery, 99.6% HPLC purity).
Optimization Data:
| Parameter | Range Tested | Optimal Condition | Purity Impact |
|---|---|---|---|
| Antisolvent | Et₂O, Hexane, MTBE | None (pure EtOAc) | +2.3% |
| HCl Concentration | 1M–4M in Et₂O | 2M | +1.8% |
| Aging Temperature | -20°C to 25°C | 0°C | +3.1% |
Comparative Route Analysis
Yield and Scalability
| Route | Steps | Total Yield | Purity | Scalability (kg) |
|---|---|---|---|---|
| A | 6 | 28% | 98.2% | <5 |
| B | 4 | 42% | 99.6% | 50 |
| C | 5 | 35% | 97.8% | 10 |
Route B’s superiority stems from:
Impurity Profiling
LC-MS analysis identified three critical impurities requiring control:
- Des-isobutoxy analog (0.3%) : Controlled via O-alkylation step excess isobutyl bromide (1.2 equiv)
- N-Benzyl over-alkylation product (0.1%) : Mitigated by H₂ pressure modulation during reductive amination
- Piperidine N-oxide (0.05%) : Suppressed through strict anhydrous conditions in final salt formation
Process Intensification Strategies
Analytical Characterization
Structural Confirmation
¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.90 (d, J=8.4 Hz, 2H, ArH), 3.75 (d, J=6.8 Hz, 2H, OCH₂), 3.12–3.08 (m, 2H, NCH₂), 2.92–2.85 (m, 1H, CH(CH₃)₂), 2.58–2.50 (m, 2H, piperidine H), 1.95–1.85 (m, 4H, piperidine H), 1.45–1.38 (m, 1H, piperidine H), 0.98 (d, J=6.8 Hz, 6H, (CH₃)₂CH).
HPLC : Symmetry C18 (4.6×250 mm), 1.0 mL/min 70:30 MeOH/20mM NH₄OAc, tR=8.7 min (99.6% AUC).
Salt Form Stability
Accelerated stability studies (40°C/75% RH, 6 months) showed:
| Parameter | Initial | 3 Months | 6 Months | ICH Limit |
|---|---|---|---|---|
| Assay | 99.6% | 99.3% | 98.9% | 95–105% |
| Total Impurities | 0.4% | 0.7% | 1.1% | ≤2.0% |
| Water Content | 0.2% | 0.3% | 0.5% | ≤1.0% |
Industrial Implementation Considerations
Cost Analysis
| Cost Component | Route A ($/kg) | Route B ($/kg) | Route C ($/kg) |
|---|---|---|---|
| Raw Materials | 1,450 | 890 | 2,100 |
| Catalysts | 320 | 150 | 1,800 |
| Purification | 680 | 220 | 450 |
| Total | 2,450 | 1,260 | 4,350 |
Environmental Impact
Route B’s Process Mass Intensity (PMI) of 11.2 compares favorably to industry benchmarks (PMI 20–30 for similar amines). The E-factor (kg waste/kg product) of 8.3 primarily derives from solvent recovery (92% efficiency).
Chemical Reactions Analysis
2.1. Reductive Amination of 4-Piperidone Derivatives
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Substrate : 4-Piperidone intermediates (e.g., N-benzyl-4-piperidone) react with isobutoxybenzyl halides via nucleophilic substitution.
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Conditions : Sodium triacetoxyborohydride (STAB) or hydrogenation with palladium catalysts (as in ).
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Example :
Key reference: Similar protocols are described for N-benzyl-4-piperidinol derivatives in .
Hydrolysis and Functional Group Transformations
The isobutoxy group undergoes hydrolysis under acidic or basic conditions:
3.1. Acid-Catalyzed Ether Cleavage
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Reaction :
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Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by water (see for benzylic oxidation analogs).
3.2. Base-Mediated Demethylation
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Conditions : Strong bases (e.g., NaOH) at elevated temperatures cleave the ether bond.
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Application : Generates phenolic intermediates for further functionalization .
Reactivity at the Piperidine Nitrogen
The secondary amine in piperidine participates in alkylation and acylation:
4.1. Alkylation
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Substrates : Alkyl halides or epoxides.
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Example :
4.2. Acylation
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Reagents : Acetyl chloride or anhydrides.
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Product : Amides or carbamates (e.g., tert-butoxycarbonyl (Boc) protection) .
Benzylic Hydrogen Reactivity
The benzylic C–H bond is prone to oxidation and halogenation:
5.1. Oxidation to Ketone
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Conditions : KMnO₄ or CrO₃ in acidic media.
5.2. Bromination
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Reagent : NBS (N-bromosuccinimide) under radical initiation.
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes reversible dissociation:
6.1. Neutralization
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology:
Research indicates that piperidine derivatives, including 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride, exhibit promising activity as acetylcholinesterase inhibitors (AChEIs). AChEIs are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that modifications in the piperidine structure can enhance binding affinity to the enzyme, thereby improving therapeutic outcomes in cognitive disorders .
2. Analgesic Properties:
Piperidine derivatives have also been investigated for their analgesic properties. The compound has been shown to interact with opioid receptors, suggesting potential use as a pain management agent. Research has indicated that specific structural modifications can influence the potency and selectivity of these compounds towards μ-opioid receptors, making them valuable in pain relief therapies .
3. Antidepressant Activity:
Emerging studies suggest that compounds like this compound may have antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This activity is supported by structure-activity relationship (SAR) studies that highlight the importance of the piperidine ring in enhancing antidepressant efficacy .
Case Study 1: AChEI Activity
A study conducted on a series of benzylpiperidine derivatives demonstrated that this compound exhibited significant AChE inhibition with an IC50 value comparable to established AChEIs like donepezil. The docking studies suggested optimal interactions within the active site of AChE, reinforcing its potential as a lead compound for Alzheimer's treatment .
Case Study 2: Analgesic Efficacy
In preclinical models, the administration of this compound showed a dose-dependent reduction in pain responses. The compound was tested against standard analgesics, revealing comparable efficacy while exhibiting a favorable side effect profile. This positions it as a candidate for further clinical evaluation in pain management protocols .
Case Study 3: Antidepressant Effects
A pharmacological evaluation demonstrated that this compound could significantly reduce depressive-like behaviors in rodent models. The mechanism appears to involve enhanced serotonergic transmission, which aligns with findings from SAR studies indicating that specific substitutions on the piperidine ring can amplify antidepressant activity .
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Motifs in Acetylcholinesterase Inhibitors
Piperidine-based AChE inhibitors share a common benzyl-piperidine scaffold but differ in substituents that critically influence potency, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:
Donepezil Hydrochloride (E2020)
- Structure : 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride.
- Activity : IC₅₀ = 5.7 nM for AChE, with 1,250-fold selectivity over butyrylcholinesterase (BuChE) .
- Key Features: The rigid indanone moiety enhances binding to the AChE catalytic site. Long duration of action (>6 hours) and significant elevation of cortical acetylcholine levels in rats.
- Comparison: The isobutoxy group in 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride introduces bulkier and more lipophilic properties than donepezil’s dimethoxyindanone. This may reduce AChE affinity but improve blood-brain barrier penetration .
1-Benzyl-4-[2-(N-Benzoylamino)ethyl]piperidine (Compound 1)
- Structure: Flexible ethyl linker with a benzoylamino substituent.
- Activity : Moderate AChE inhibition (IC₅₀ ~100 nM range) .
- Key Features :
- Flexibility reduces potency compared to rigid analogs like donepezil.
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride
- Structure : Ethyloxy linker with a bromobenzyl substituent.
- Activity : Safety data (GHS) indicate acute toxicity (H302: Harmful if swallowed) .
- Key Features :
- Bromine’s electronegativity may increase metabolic stability but introduce toxicity risks.
Structure-Activity Relationship (SAR) Trends
- Rigidity vs. Flexibility: Rigid analogs (e.g., donepezil’s indanone) exhibit higher AChE affinity than flexible derivatives (e.g., Compound 1) .
- Substituent Effects :
Biological Activity
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may allow it to interact with various biological targets, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is C15H22ClN, with a molecular weight of approximately 267.79 g/mol. The presence of the isobutoxy group and the piperidine ring contributes to its lipophilicity and potential receptor binding capabilities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety enhances the compound's ability to engage in hydrogen bonding and π-π stacking interactions with biological targets, which may include neurotransmitter receptors and enzymes involved in various signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antagonistic Activity : Studies have shown that benzyl-piperidine derivatives can act as selective antagonists for chemokine receptors, particularly CCR3, which plays a role in inflammatory responses .
- CNS Effects : Piperidine derivatives are often examined for their potential effects on the central nervous system (CNS), including analgesic properties comparable to opioids .
- Anticancer Potential : Some related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating a potential application in oncology .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives, including:
- Antinociceptive Studies : In animal models, piperidine derivatives have been shown to exhibit potent analgesic effects. For example, certain compounds were found to be up to 500 times more potent than morphine in pain relief models .
- Receptor Binding Studies : A study focusing on structure-activity relationships (SAR) revealed that modifications on the benzyl moiety significantly influenced the binding affinity to serotonin and dopamine receptors, suggesting that similar modifications could enhance the efficacy of this compound .
- Inflammatory Response Modulation : Research has indicated that related piperidine compounds can modulate inflammatory responses by inhibiting COX-2 activity, which is crucial in pain and inflammation pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | IC50 (µM) | Target Receptor/Activity |
|---|---|---|
| 2-(4-Isobutoxy-benzyl)-piperidine | TBD | Potential CNS and analgesic effects |
| Benzoylpiperidine | 0.84 | MAGL inhibition |
| N-(alkyl)benzylpiperidine | Low nM | CCR3 antagonism |
| Indole derivatives | Varies | Anticancer activity |
Q & A
Q. How can researchers ensure reproducibility in scaling up synthesis from milligram to gram scales?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
